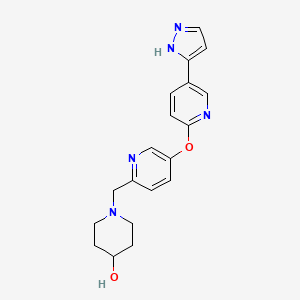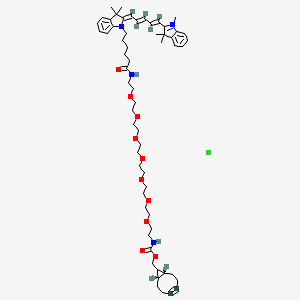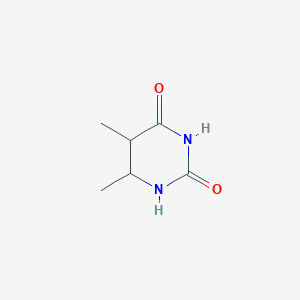
Cilagicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilagicin is a synthetic antibiotic that has shown significant promise in combating drug-resistant bacteria. Developed through computational models of bacterial gene products, this compound has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile .
Preparation Methods
Cilagicin is synthesized using a combination of bioinformatics and synthetic chemistry techniques. Researchers screened approximately 10,000 bacterial genomes for biosynthetic gene clusters that encode lipopeptide-producing nonribosomal peptide synthetases. The identified gene clusters were then analyzed to predict the lipopeptide product, which was subsequently synthesized using solid-phase synthesis . This method allows for the production of this compound without the need for traditional bacterial culture techniques, making it a scalable approach for antibiotic discovery .
Chemical Reactions Analysis
Cilagicin undergoes several types of chemical reactions, primarily involving its interaction with bacterial cell wall components. It binds to two molecules, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are essential for bacterial cell wall biosynthesis . This dual binding mechanism disrupts cell wall synthesis, leading to the accumulation of cell wall precursors and ultimately bacterial cell death . The major products formed from these reactions are disrupted cell wall components and accumulated precursors .
Scientific Research Applications
Cilagicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the development of new antibiotics using computational and synthetic approaches . In biology, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance . In medicine, this compound holds potential as a treatment for infections caused by drug-resistant bacteria, offering a new line of defense against these challenging pathogens . Industrially, this compound’s scalable production method could revolutionize the way antibiotics are discovered and manufactured .
Mechanism of Action
Cilagicin exerts its effects by binding to two key molecules involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP) . These molecules act as chaperones, transporting glycopeptide subunits to the outside of the bacterial cell where they are polymerized to build the cell wall . By binding to both molecules, this compound disrupts this process, leading to the accumulation of cell wall precursors and the eventual death of the bacterial cell .
Comparison with Similar Compounds
Cilagicin is unique in its dual binding mechanism, which sets it apart from other antibiotics that typically bind to only one target molecule. For example, bacitracin binds to undecaprenyl pyrophosphate but not undecaprenyl phosphate, allowing bacteria to develop resistance by relying on the unbound molecule . Other similar compounds include paenilagicin and virgilagicin, which also exhibit potent activity against multidrug-resistant Gram-positive pathogens but do not lead to resistance even after prolonged exposure . This compound’s ability to bind to both target molecules reduces its susceptibility to resistance, making it a promising candidate for future antibiotic development .
Properties
Molecular Formula |
C68H103N15O21 |
|---|---|
Molecular Weight |
1466.6 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-18-(carboxymethyl)-12-[(4-hydroxyphenyl)methyl]-33-[[(2R)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1 |
InChI Key |
VWUVBLKQQIUNSB-ONAOSSAGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)






![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
